Tubulin Polymerization Inhibition vs. Colchicine and IN-8
Tubulin polymerization-IN-58 inhibits tubulin polymerization with an IC50 of 0.446 μM [1]. This potency exceeds that of the clinical agent colchicine, which exhibits IC50 values ranging from 2.0 μM to 7.48 μM in comparable biochemical assays [2], and is 28-fold more potent than another IN-series inhibitor, Tubulin polymerization-IN-8, which has an IC50 of 12.7 μM in the HCT-116 cell system [3]. The sub-micromolar IC50 of IN-58 places it among the more potent colchicine-site tubulin polymerization inhibitors currently available for research use.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | 0.446 μM |
| Comparator Or Baseline | Colchicine: 2.0–7.48 μM; Tubulin polymerization-IN-8: 12.7 μM |
| Quantified Difference | IN-58 is 4.5–16.8-fold more potent than colchicine; 28.5-fold more potent than IN-8 |
| Conditions | In vitro tubulin polymerization assay (purified tubulin) for IN-58; biochemical tubulin assembly assay for colchicine; HCT-116 cell-based tubulin polymerization assay for IN-8 |
Why This Matters
Higher tubulin polymerization inhibition potency translates to lower working concentrations in cellular and biochemical assays, reducing off-target effects and reagent costs in research workflows.
- [1] Wu, B.-W., et al. (2024). European Journal of Medicinal Chemistry, 265, 116118. View Source
- [2] PMC Table 1: IC50 values of 4c, colchicine and CA-4 for tubulin polymerization inhibition. Colchicine IC50 = 7.48 ± 0.11 μM. View Source
- [3] MedChemExpress. Tubulin polymerization-IN-8 Product Datasheet. View Source
